5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene
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Overview
Description
5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene is an organic compound with a unique structure that includes two methoxymethyl groups and a tetrahydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene.
Methoxymethylation: The key step involves the introduction of methoxymethyl groups. This can be achieved through a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the methoxymethyl groups or the indene core.
Substitution: The methoxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine: Research may explore its potential as a precursor for biologically active compounds or as a probe in biochemical studies.
Industry: It could be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of methoxymethyl groups and the indene core. These structural features can affect the compound’s interaction with reagents and catalysts, leading to the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
5,5′-Bis(trinitromethyl)-3,3′-bi(1,2,4-oxadiazole): A stable ternary CNO-compound with high density.
2,4,6-Tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A nitrogen-rich material with high thermal stability.
Uniqueness
5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene is unique due to its specific combination of methoxymethyl groups and a tetrahydroindene core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
681272-73-1 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
5,5-bis(methoxymethyl)-1,7-dimethyl-1,2,4,6-tetrahydroindene |
InChI |
InChI=1S/C15H24O2/c1-11-5-6-13-8-15(9-16-3,10-17-4)7-12(2)14(11)13/h6,11H,5,7-10H2,1-4H3 |
InChI Key |
NYRCXQIALLEREL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C2C1=C(CC(C2)(COC)COC)C |
Origin of Product |
United States |
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